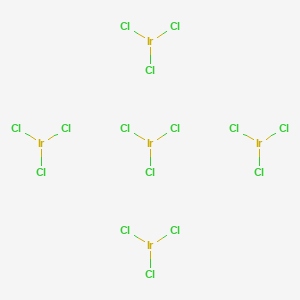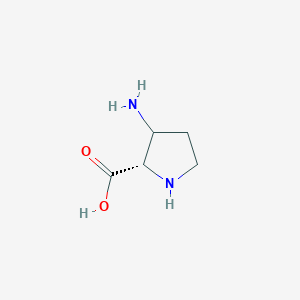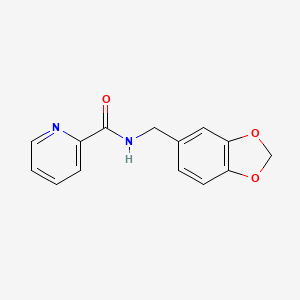![molecular formula C11H10N4O3 B12450821 [4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)
[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE typically involves the reaction of 4-isocyanatophenyl acetate with 1,2,4-triazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to maximize yield and purity.
Industrial Production Methods
On an industrial scale, the production of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal production efficiency.
化学反应分析
Types of Reactions
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phenyl acetate moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with altered electronic properties.
科学研究应用
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with molecular targets through the triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile moiety for binding to various biological and chemical targets. The pathways involved in its action depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole ring structure that serves as a precursor for many derivatives.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with similar structural features but different functional groups.
1,2,4-Triazole-3-thiol: Another triazole derivative with distinct chemical properties.
Uniqueness
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE is unique due to the presence of both the triazole ring and the phenyl acetate moiety, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with multiple targets makes it a valuable compound in research and industry.
属性
分子式 |
C11H10N4O3 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC 名称 |
[4-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N4O3/c1-8(16)18-10-4-2-9(3-5-10)11(17)14-15-6-12-13-7-15/h2-7H,1H3,(H,14,17) |
InChI 键 |
HRYMCLQUMLJVKG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)

![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)

![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)


![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)


